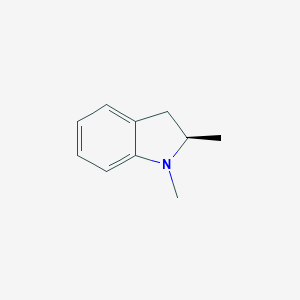

(R)-1,2-Dimethylindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1,2-Dimethylindoline, also known as this compound, is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

(R)-1,2-Dimethylindoline derivatives have been investigated for their potential as anticancer agents. Studies have shown that indole-containing compounds exhibit significant biological activity against various cancer cell lines. For example, metal complexes derived from indole scaffolds have demonstrated potent cytotoxic effects against colorectal carcinoma and breast cancer cell lines, with some ligands showing IC50 values in the low micromolar range .

Protein Kinase Inhibition

Indole derivatives, including this compound, have been identified as potential inhibitors of protein kinases such as VEGFR-2. These compounds are being explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neuroprotective Effects

Research has also indicated that certain indole derivatives possess neuroprotective properties. They are being studied for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Catalysis

Hydrogen Storage and Release

this compound has applications in chemical hydrogen storage systems. It can undergo dehydrogenation reactions to release hydrogen efficiently when catalyzed by materials such as ruthenium on alumina. This process has been shown to achieve high conversion rates at moderate temperatures, making it a candidate for clean energy applications .

Electrophilic Substitutions

The compound is also utilized in electrophilic substitution reactions, which are fundamental in organic synthesis. Studies have demonstrated that this compound can react with various electrophiles to form substituted products with potential pharmaceutical applications .

Material Science

Polymeric Materials

Indole derivatives are being explored for their role in developing new polymeric materials. The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. This application is particularly relevant in creating advanced composites for industrial use .

Case Studies

Propiedades

Número CAS |

174311-38-7 |

|---|---|

Fórmula molecular |

C10H13N |

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

(2R)-1,2-dimethyl-2,3-dihydroindole |

InChI |

InChI=1S/C10H13N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |

Clave InChI |

ZDOWGOCJXFRDOM-MRVPVSSYSA-N |

SMILES |

CC1CC2=CC=CC=C2N1C |

SMILES isomérico |

C[C@@H]1CC2=CC=CC=C2N1C |

SMILES canónico |

CC1CC2=CC=CC=C2N1C |

Sinónimos |

1H-Indole,2,3-dihydro-1,2-dimethyl-,(2R)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.